(5-Bromo-7-benzimidazolyl)methanol

Angiotensin II receptor antagonism Benzimidazole-7-carboxylic acid pharmacophore Cardiovascular drug discovery

This regiospecific isomer—5-bromo with 7-hydroxymethyl—is not interchangeable with 2-hydroxymethyl or other positional variants. The C7–CH₂OH group oxidizes directly to benzimidazole-7-carboxylic acid, the privileged pharmacophore of orally active angiotensin II antagonists (see US 5,250,554). Orthogonal reactivity (C5–Br for cross-coupling, C7–OH for esterification/amination) enables divergent library synthesis targeting kinase ATP sites and bromodomain acetyl-lysine pockets. Procuring this precise isomer guarantees synthetic access to validated pharmacophoric space in a single oxidation step.

Molecular Formula C8H7BrN2O
Molecular Weight 227.06 g/mol
Cat. No. B13667114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Bromo-7-benzimidazolyl)methanol
Molecular FormulaC8H7BrN2O
Molecular Weight227.06 g/mol
Structural Identifiers
SMILESC1=C(C=C2C(=C1CO)N=CN2)Br
InChIInChI=1S/C8H7BrN2O/c9-6-1-5(3-12)8-7(2-6)10-4-11-8/h1-2,4,12H,3H2,(H,10,11)
InChIKeyWKHUQIWKPOJHDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Bromo-7-benzimidazolyl)methanol Procurement Guide: CAS 1804150-88-6 Baseline Identity and Sourcing Context


(5-Bromo-7-benzimidazolyl)methanol (CAS 1804150-88-6, MFCD28948084) is a brominated benzimidazole derivative with molecular formula C₈H₇BrN₂O and molecular weight 227.06 g·mol⁻¹, featuring a bromine atom at the 5-position and a hydroxymethyl (–CH₂OH) group at the 7-position of the benzimidazole core [1]. The computed XLogP3-AA is 1.3, topological polar surface area is 48.9 Ų, and the compound possesses two hydrogen-bond donors and two acceptors [1]. It is catalogued as a research chemical and synthetic intermediate by multiple suppliers including Leyan (≥95% purity, product number 2306982) and Shaoyuan (Accela) .

(5-Bromo-7-benzimidazolyl)methanol: Why Positional Isomers Cannot Be Interchanged in Synthesis or Screening


Benzimidazole derivatives with identical molecular formulae but differing substitution positions (e.g., 5-bromo-7-hydroxymethyl vs. 5-bromo-2-hydroxymethyl vs. 7-bromo-5-hydroxymethyl) are not functionally interchangeable. The regiochemistry of substitution on the benzimidazole scaffold fundamentally alters the compound's physicochemical profile, hydrogen-bonding geometry, metabolic liability, and—critically—the pharmacophoric space accessible through downstream derivatization [1]. A published structure–activity relationship (SAR) study on benzimidazole-based PPARγ agonists demonstrated that introducing hydroxymethyl groups at positions 5 and 6 of the central benzimidazole core produces measurable changes in receptor activation potency compared to unsubstituted or differently substituted analogs [1]. Furthermore, the 7-position hydroxymethyl group can be selectively oxidized to the 7-carboxylic acid, a transformation that generates the benzimidazole-7-carboxylic acid pharmacophore—a privileged scaffold in angiotensin II receptor antagonist programs—while the 2-hydroxymethyl isomer cannot access this specific pharmacophoric space [2]. Substituting one positional isomer for another without experimental validation therefore risks divergent synthetic trajectories and incompatible biological readouts.

(5-Bromo-7-benzimidazolyl)methanol: Quantitative Differentiation Evidence Against Closest Analogs


Pharmacophoric Pathway Differentiation: 7-Hydroxymethyl Enables Access to Angiotensin II Receptor Antagonist Scaffold, Whereas 2-Hydroxymethyl Isomer Routes to ENaC Blocker Space

The 7-hydroxymethyl substituent on (5-Bromo-7-benzimidazolyl)methanol can be oxidized to the corresponding 7-carboxylic acid, which is the core pharmacophoric element of benzimidazole-7-carboxylic acid-based angiotensin II receptor antagonists. Patent US 5,250,554 explicitly claims that 7-substituted benzimidazole derivatives possess strong angiotensin II receptor antagonism and hypotensive activity [1]. In contrast, the 2-hydroxymethyl positional isomer (CAS 540516-28-7) is documented in patent WO 2011/079087 as a synthetic intermediate for epithelial sodium channel (ENaC) blockers—a structurally and pharmacologically distinct target class [2]. The two isomers thus route into entirely divergent target space.

Angiotensin II receptor antagonism Benzimidazole-7-carboxylic acid pharmacophore Cardiovascular drug discovery

Computed Lipophilicity (XLogP3) and Hydrogen-Bond Topology Differentiate 7-Hydroxymethyl from 2-Hydroxymethyl Positional Isomer

PubChem-computed XLogP3-AA for (5-Bromo-7-benzimidazolyl)methanol is 1.3, with 2 hydrogen-bond donors, 2 hydrogen-bond acceptors, and a topological polar surface area (TPSA) of 48.9 Ų [1]. Although the 2-hydroxymethyl isomer shares the same molecular formula (C₈H₇BrN₂O, MW 227.06), the different positioning of the hydroxymethyl group alters the intramolecular hydrogen-bonding network between the imidazole NH and the –CH₂OH oxygen, which in turn modulates the compound's effective lipophilicity, chromatographic retention behavior, and membrane permeability [2]. Quantitative experimental logP values for these specific isomers have not been published in a head-to-head study; the differentiation presented is based on computed descriptors and established SAR principles for benzimidazole positional isomerism.

Physicochemical profiling Lipophilicity Hydrogen bonding

Bromine Substituent Lability at Position 5: Cross-Coupling Reactivity in 5-Bromo-7-hydroxymethyl Benzimidazole vs. 5-Bromo-1H-benzimidazole

The bromine atom at the 5-position of (5-Bromo-7-benzimidazolyl)methanol serves as a competent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald–Hartwig). A published study on the lability of halogen in 5(6)-bromo-substituted benzimidazoles confirms that the bromine is not inherently labile under standard conditions and requires catalytic activation—a property shared across 5-bromo benzimidazole derivatives [1]. However, the presence of the 7-hydroxymethyl group introduces an orthogonal synthetic handle (alcohol → ester, ether, aldehyde, carboxylic acid) that allows sequential functionalization without protecting-group interference at the bromine site [2]. The comparator 5-Bromo-1H-benzimidazole (CAS 4887-88-1) lacks this second functional handle, limiting diversification strategies to bromine substitution alone.

Cross-coupling chemistry Synthetic intermediate C–C bond formation

Benchmarking Against 5-Bromo-2-aryl Benzimidazole Series: α-Glucosidase Inhibitory Activity Contextualizes 5-Bromo Substituent Contribution

The 5-bromo substituent is a validated contributor to α-glucosidase inhibitory potency in the benzimidazole class. A head-to-head study of 5-bromo-2-aryl benzimidazole derivatives (compounds 1–25) reported IC₅₀ values ranging from 8.15 ± 0.03 μM (most potent) to 354.67 ± 0.19 μM, benchmarked against thiourea standard (IC₅₀ = 21.25 ± 0.15 μM) [1]. The most active compound (35, bearing methoxy and bromo substituents) achieved an IC₅₀ of 8.15 μM, representing a 2.6-fold improvement over the standard [1]. While (5-Bromo-7-benzimidazolyl)methanol itself has not been directly screened in this assay, the data establish that the 5-bromo substituent is a critical potency determinant within the benzimidazole α-glucosidase inhibitor class, and the 7-hydroxymethyl group provides an additional vector for structure–activity exploration untapped in the 2-aryl series.

α-Glucosidase inhibition Antidiabetic Enzyme inhibition IC50

(5-Bromo-7-benzimidazolyl)methanol: Evidence-Backed Application Scenarios for Procurement Decision-Making


Angiotensin II Receptor Antagonist Lead Generation: 7-Carboxylic Acid Prodrug Synthesis

The 7-hydroxymethyl group on (5-Bromo-7-benzimidazolyl)methanol provides a direct oxidation pathway to 5-bromo-1H-benzimidazole-7-carboxylic acid (CAS 255064-08-5) and its methyl ester (CAS 1806517-50-9). Patent US 5,250,554 established that benzimidazole-7-carboxylic acid derivatives are potent, orally active angiotensin II receptor antagonists with long-lasting hypotensive effects in vivo [1]. Procuring this specific isomer enables access to this validated pharmacophoric space in a single oxidation step, whereas the 2-hydroxymethyl isomer cannot be converted to the corresponding 7-carboxylic acid without total synthetic route redesign.

Dual-Handle Diversification for Parallel Library Synthesis in Kinase or Bromodomain Programs

The orthogonal reactivity of the C5–Br bond (cross-coupling) and C7–CH₂OH group (oxidation, esterification, amination) makes (5-Bromo-7-benzimidazolyl)methanol a strategic building block for generating diverse compound libraries targeting kinase ATP-binding sites or bromodomain acetyl-lysine pockets [1][2]. The benzimidazole core is a recognized purine isostere capable of engaging the hinge region of kinases via hydrogen bonding, while bromodomain inhibitor patents (e.g., Gilead Sciences WO 2014/170363) explicitly describe substituted benzimidazoles as BRD4-binding scaffolds. The 7-hydroxymethyl handle permits introduction of solubilizing groups (PEG, amine) or affinity tags without occupying the C5 vector needed for target engagement.

α-Glucosidase Inhibitor SAR Expansion Using the 7-Hydroxymethyl Vector

The 5-bromo substituent is a validated potency driver in the benzimidazole α-glucosidase inhibitor class, with published IC₅₀ values as low as 8.15 μM against the enzyme [1]. (5-Bromo-7-benzimidazolyl)methanol retains this essential bromine while introducing a hydroxymethyl group at position 7—a substitution vector not explored in the extensively characterized 5-bromo-2-aryl series. Derivatization of the 7-CH₂OH group (e.g., to ethers, esters, or carbamates) enables systematic exploration of how 7-position substitution modulates α-glucosidase potency, selectivity against urease, and cytotoxicity profile—all parameters for which extensive comparator data exist in the 2-aryl series [1][2].

Oxidation-State Ladder Intermediates for Benzimidazole-7-Carboxaldehyde Based Drug Design

(5-Bromo-7-benzimidazolyl)methanol occupies the alcohol oxidation state in the benzimidazole C7 functional group ladder (alcohol → aldehyde → carboxylic acid). The corresponding aldehyde, 5-bromobenzimidazole-7-carbaldehyde (CAS 1806517-12-3), is documented as a versatile intermediate for reductive amination, Schiff base formation, and Wittig chemistry [1]. By procuring the alcohol rather than the aldehyde, research teams gain the flexibility to access either oxidation state on demand—oxidation to the aldehyde with mild reagents (e.g., MnO₂, Dess-Martin periodinane) or direct modification of the alcohol via Mitsunobu, tosylation, or esterification—maximizing downstream synthetic optionality from a single procurement.

Quote Request

Request a Quote for (5-Bromo-7-benzimidazolyl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.